molecular formula C16H22N2O2 B5466789 (4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE

(4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE

Cat. No.: B5466789
M. Wt: 274.36 g/mol
InChI Key: KRPNOHDJXUBMNG-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE typically involves the reaction of 4-allylpiperazine with 3-ethoxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure maximum yield and purity. The purification process may involve additional steps such as distillation and crystallization to meet the stringent quality standards required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced inflammation and pain. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may interact with pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE stands out due to its unique combination of an allyl group and an ethoxyphenyl group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its potential as a bioactive compound with multiple therapeutic applications further highlights its uniqueness compared to other similar compounds .

Properties

IUPAC Name

(3-ethoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-8-17-9-11-18(12-10-17)16(19)14-6-5-7-15(13-14)20-4-2/h3,5-7,13H,1,4,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPNOHDJXUBMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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